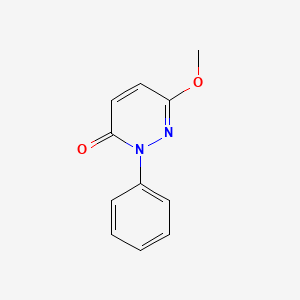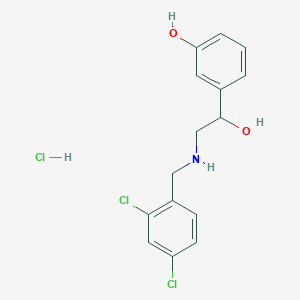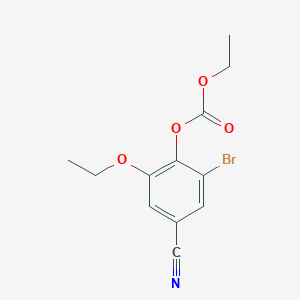![molecular formula C18H16N2O3 B5410285 N-(6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)acetamide](/img/structure/B5410285.png)
N-(6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)acetamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)acetamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a benzylidene derivative combined with an active methylene carbonitrile reagent in heated ethanol, with a catalytic quantity of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated systems for better control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
N-(6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress responses and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate:
7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine: Known for its kinase inhibition properties.
Uniqueness
N-(6-oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)acetamide stands out due to its unique structure, which allows for diverse chemical reactivity and potential applications across multiple scientific disciplines. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a compound of significant interest.
Propiedades
IUPAC Name |
N-(6-oxo-9,10,11,12-tetrahydrochromeno[3,4-c]quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-10(21)19-17-16-15(11-6-2-4-8-13(11)20-17)12-7-3-5-9-14(12)23-18(16)22/h3,5,7,9H,2,4,6,8H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZACQYAMZZXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(CCCC2)C3=C1C(=O)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine;hydrochloride](/img/structure/B5410202.png)
![2-cyclohexyl-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]acetamide](/img/structure/B5410204.png)
![Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B5410211.png)
![7-({4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5410218.png)
![[5-(1-cyclopentyl-1H-imidazol-2-yl)-2-ethoxyphenyl]methanol](/img/structure/B5410229.png)
![N-[1-(2,4-dimethylphenyl)propyl]propanamide](/img/structure/B5410232.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5410239.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5410245.png)


![5-[(1-Ethylpyrazol-4-yl)methyl]-3-(4-phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B5410267.png)
![N-(3-chlorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B5410272.png)

![N-(4-{[(4-ethoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5410294.png)
